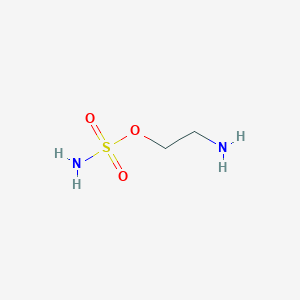

2-Aminoethyl sulfamate

Description

Historical Context of Sulfamate (B1201201) Chemistry in Organic Synthesis Research

The journey of sulfamate chemistry began with the recognition of organosulfur compounds, including sulfonamides and sulfamates, as important pharmacophores. oup.com While initially known for synthetic antibacterial "sulfa drugs," researchers later discovered naturally occurring sulfamate and sulfonamide antibiotics. oup.com A significant milestone in the application of sulfamates in organic synthesis was the development of sulfamate-based directing groups. canada.ca This innovation allowed for controlled, site-selective functionalization of C-H bonds, a long-standing challenge in organic chemistry. Early work also explored the use of sulfamate solutions in electroplating, with the first announcements dating back to 1938 in Italy, and commercial production of sulfamic acid beginning in the late 1930s in the United States. sterc.org Over the decades, the development of steroid sulfatase inhibitors, many of which are sulfamate-based, has been a considerable area of research, culminating in clinical trial candidates. nih.gov This historical progression highlights the expanding role of the sulfamate functional group from a component of early pharmaceuticals to a sophisticated tool in modern synthetic chemistry.

Current Research Landscape and Unaddressed Challenges in Aminoalkyl Sulfamate Chemistry

The current research landscape for aminoalkyl sulfamates is vibrant and diverse. A major area of focus is their use in C-H functionalization reactions. duke.edu By masking alcohols as sulfamate esters, researchers can guide reactions to specific, previously unreactive sites on a molecule. duke.eduresearchgate.net This strategy is particularly powerful for late-stage functionalization in the synthesis of complex molecules. nih.gov

Another significant research avenue is the application of aminoalkyl sulfamates as enzyme inhibitors. For instance, they have been investigated as inhibitors of aminoacyl-tRNA synthetases and carbonic anhydrases, which are important targets in the development of new therapeutics. acs.orgacs.org Furthermore, 2-aminoethyl sulfamate itself has been used as a linker in the solid-phase synthesis of complex biomolecules like glucosamine (B1671600) sulfoforms and for the chemical modification of materials such as cellulose (B213188) nanofibrils. acs.orgresearchgate.net

Despite these advances, several challenges remain. The synthesis of sulfated molecules can be difficult, often hampered by poor solubility in organic solvents and the lability of the sulfate (B86663) group under certain conditions. nih.govrsc.org Driving reactions to completion, especially in poly-functionalized substrates, can lead to a mixture of partially sulfated products due to anionic crowding. nih.govportlandpress.com A lack of regioselectivity in the sulfation of complex molecules is another persistent issue. nih.gov Overcoming these hurdles to improve the efficiency, selectivity, and practicality of syntheses involving aminoalkyl sulfamates is a key objective for future research. rsc.orgportlandpress.com

Conceptual Framework: The Role of Sulfamate Esters as Reactive Intermediates and Functional Groups

Sulfamate esters serve as versatile functional groups and precursors to reactive intermediates, which is central to their utility in organic synthesis. A key conceptual framework is their role in directed C-H functionalization, often through a mechanism reminiscent of the Hofmann-Löffler-Freytag (HLF) reaction. researchgate.netnih.gov In these reactions, the sulfamate ester can be converted into a nitrogen-centered radical. nih.govnih.gov This radical intermediate can then abstract a hydrogen atom from a specific carbon center within the same molecule, leading to highly selective functionalization. researchgate.netnih.gov The geometry of the sulfamate ester, with its elongated O-S and S-N bonds, is thought to favor the necessary transition state for this intramolecular hydrogen atom transfer. nih.gov

The sulfamate group can also act as a leaving group in nucleophilic substitution reactions, similar to tosylates or triflates, especially when the nitrogen is appended with an electron-withdrawing group. nih.gov This reactivity allows for the synthesis of a variety of products, including allylic amines. nih.gov In the context of medicinal chemistry, the sulfamate moiety is a key pharmacophore in many enzyme inhibitors. nih.govnih.gov Its ability to mimic transition states or bind effectively to active sites makes it a valuable component in drug design. oup.com

Scope and Objectives of Research on this compound

Research specifically focused on this compound is driven by its potential as a bifunctional building block. The primary objective is to leverage its amino and sulfamate functionalities to construct more complex and valuable molecules.

One major area of application is as an intermediate in chemical synthesis. For example, it is a key intermediate in the production of taurine (B1682933) (2-aminoethylsulfonic acid). ui.ac.id It is also used as a linker to conjugate other molecules, as demonstrated in the solid-phase synthesis of glucosamine sulfoforms for biological studies. researchgate.net

Another key objective is its use in materials science. Researchers have successfully used this compound to functionalize cellulose nanofibrils, introducing amine groups onto the surface of this nanomaterial. acs.org This modification alters the material's properties and opens up potential applications in areas like filtration. acs.org

The overarching goal of research on this compound is to expand its synthetic utility. This includes developing new reactions where it can serve as a key starting material, exploring its use in creating novel polymers or materials, and incorporating it into the design of new bioactive compounds. Its commercial availability and versatile reactivity make it an attractive and practical tool for chemists in both academic and industrial research. scbt.comsigmaaldrich.comtcichemicals.comsigmaaldrich.com

Structure

3D Structure

Properties

CAS No. |

10042-77-0 |

|---|---|

Molecular Formula |

C2H8N2O3S |

Molecular Weight |

140.16 g/mol |

IUPAC Name |

2-aminoethyl sulfamate |

InChI |

InChI=1S/C2H8N2O3S/c3-1-2-7-8(4,5)6/h1-3H2,(H2,4,5,6) |

InChI Key |

BMIPZKURGVVSKZ-UHFFFAOYSA-N |

SMILES |

C(COS(=O)(=O)N)N |

Canonical SMILES |

C(COS(=O)(=O)N)N |

Other CAS No. |

10042-77-0 |

Synonyms |

Sulfamic acid 2-aminoethyl ester |

Origin of Product |

United States |

Synthetic Methodologies for 2 Aminoethyl Sulfamate and Its Derivatives

Direct Synthesis Pathways for 2-Aminoethyl Sulfamate (B1201201)

The most common and direct route to 2-aminoethyl sulfamate, also known as 2-aminoethyl hydrogen sulfate (B86663), involves the reaction of ethanolamine (B43304) with a suitable sulfating agent. This process is typically a two-step reaction sequence involving an initial esterification.

Esterification Reactions involving Ethanolamine and Sulfating Agents

The primary method for synthesizing this compound is through the esterification of ethanolamine (H₂N-CH₂-CH₂-OH) with sulfuric acid (H₂SO₄). This reaction leads to the formation of the intermediate product, 2-aminoethyl ester (H₂N-CH₂-CH₂-OSO₃H). The reaction is exothermic, necessitating careful temperature control, often requiring cooling of the reactor.

Research has shown that the molar ratio of the reactants and the reaction time significantly influence the conversion efficiency. Studies have explored varying molar ratios of ethanolamine to sulfuric acid, from 1:1 to 1:1.7, with reaction times ranging from 3 to 8 hours. The optimal conditions for this esterification have been identified as a mole ratio of ethanolamine to sulfuric acid of 1:1.5 and a reaction time of 5 hours, achieving a conversion of 81.33%.

| Reactant | Molar Ratio (Ethanolamine:Sulfuric Acid) | Reaction Time (hours) | Conversion (%) |

| Ethanolamine | 1:1.5 | 5 | 81.33 |

This table summarizes the optimal conditions found for the esterification of ethanolamine with sulfuric acid.

Strategies for Controlled Sulfamate Formation

Achieving controlled sulfamate formation is crucial to maximize yield and purity. Key strategies include:

Temperature Control: Due to the exothermic nature of the reaction, maintaining a controlled temperature is essential to prevent side reactions and decomposition of the product.

Stoichiometry: Precise control of the molar ratio of ethanolamine to the sulfating agent is critical. An excess of the sulfating agent can lead to the formation of undesired byproducts.

Use of Protecting Groups: To achieve chemoselectivity, particularly in more complex molecules containing multiple reactive sites, protecting group strategies are employed. For instance, N-protection of the amino group in amino alcohols can direct the sulfamoylation to the hydroxyl group. Common protecting groups for amines, such as the tert-butoxycarbonyl (Boc) group, can be used. researchgate.net

Selective Sulfamoylation Agents: The development of selective sulfamoylation agents offers another avenue for controlled synthesis. These reagents are designed to react preferentially with specific functional groups, such as primary alcohols over secondary alcohols, or amines over alcohols. researchgate.netgalchimia.com For example, N-(tert-butoxycarbonyl)-aminosulfonylpyridinium has been reported as a stable and selective sulfamoylation agent. galchimia.com

Synthesis of Acyl Sulfamate Derivatives

The derivatization of the sulfamate group through acylation provides access to a diverse range of compounds with tailored properties.

Acylation of Sulfamate Scaffolds for R1 and R2 Modifications

N-acyl sulfamates are an important class of compounds, and various methods have been developed for their synthesis. These methods often involve the reaction of a sulfamate with an acylating agent. A notable approach involves the use of fluorosulfates and amides. This strategy avoids the use of hazardous reagents like sulfamoyl chloride and chlorosulfonyl isocyanate. The reaction of fluorosulfates with amides allows for the construction of the N-acyl sulfamate core and is compatible with a broad range of functional groups.

Another efficient method for the synthesis of N-acyl sulfamates utilizes fluorosulfonates and potassium trimethylsilyloxyl imidates as the amide precursor. galchimia.comresearchgate.net This approach is characterized by mild, base-free reaction conditions, short reaction times, and high to excellent yields. galchimia.comresearchgate.net The versatility of this method has been demonstrated in the late-stage functionalization of complex, phenol-containing bioactive molecules. researchgate.net

| Reactants | Key Features |

| Fluorosulfates and Amides | Avoids toxic reagents, broad substrate scope. |

| Fluorosulfonates and Potassium Trimethylsilyloxyl Imidates | Mild, base-free conditions, short reaction times, high yields. galchimia.comresearchgate.net |

This interactive table compares different synthetic routes to N-acyl sulfamates.

The modification of the acyl-sulfamate scaffold at both the R1 (head) and R2 (tail) positions allows for the fine-tuning of the molecule's properties. This has been explored in the context of developing inhibitors for enzymes like glycerol-3-phosphate acyltransferase (PlsY) in Gram-positive bacteria.

Targeted Synthesis of Sulfamate Acetamides and Related Electrophiles

Sulfamate acetamides have emerged as a class of tunable and low-reactivity electrophiles with potential applications in covalent ligand-directed release chemistry. organic-chemistry.org The synthesis of these compounds can be achieved by coupling an amine precursor with hydroxyacetic acid, followed by reaction with various sulfamoyl chlorides. organic-chemistry.org This approach allows for the introduction of different sulfamate moieties, thereby modulating the reactivity of the acetamide (B32628) electrophile.

For instance, ibrutinib-based sulfamate acetamides have been synthesized and shown to be effective in cellular and in vivo models. organic-chemistry.org The reactivity of these sulfamate acetamides can be compared to other electrophiles like chloroacetamides and acrylamides, with sulfamates generally exhibiting lower reactivity than chloroacetamides. organic-chemistry.org

| Electrophile Class | General Reactivity |

| Chloroacetamides | High |

| Acrylamides | Moderate |

| Sulfamate Acetamides | Low to Moderate (Tunable) |

This table provides a comparative overview of the reactivity of different electrophilic warheads.

Derivatization Strategies via the Aminoethyl Moiety

The primary amino group in this compound serves as a versatile handle for a wide range of derivatization reactions, enabling the synthesis of a diverse library of functionalized molecules.

The amino group can readily undergo nucleophilic substitution reactions. One example is the chemical functionalization of cellulose (B213188) nanofibrils (CNFs). In this process, 2-aminoethyl hydrogen sulfate is used as a reagent to introduce amine functionalities onto the surface of CNFs via a bimolecular nucleophilic substitution (S_N2) reaction. nih.gov The success of this modification is confirmed by the appearance of a characteristic N-H bond vibration in the infrared spectrum. nih.gov

Furthermore, the primary amine can be acylated to form amides. The monoacylation of diamines like 1,2-ethanediamine (a close structural analogue) can be challenging due to the propensity for diacylation. d-nb.info However, strategies to achieve selective monoacylation include using a large excess of the diamine, controlling the pH, and employing protecting groups. d-nb.info

The amino group can also be derivatized to form various other functional groups, providing a platform for creating molecules with specific properties for applications in areas such as drug discovery and materials science.

Nucleophilic Substitution Reactions involving this compound Precursors

Nucleophilic substitution reactions are a fundamental approach for the synthesis of amines and their derivatives. libretexts.orgyoutube.com In the context of this compound, this typically involves the reaction of a suitable precursor bearing a leaving group with a nitrogen nucleophile. For instance, an alkyl halide can react with an amine to replace the halide with an amino group. libretexts.org However, a significant challenge in using simple amines as nucleophiles is their basicity, which can lead to competing elimination reactions, especially with sterically hindered substrates. libretexts.org Furthermore, the primary amine product can itself act as a nucleophile, leading to the formation of secondary and tertiary amines, and ultimately quaternary ammonium (B1175870) salts, resulting in a mixture of products. libretexts.orgyoutube.com

To circumvent these issues, alternative nucleophiles have been developed. The Gabriel synthesis, for example, utilizes the phthalimide (B116566) anion as a nitrogen nucleophile. libretexts.org This anion, being less basic, effectively displaces a halide from an alkyl halide. The phthalimide group can then be removed by hydrolysis to yield the desired primary amine. libretexts.org Another approach involves the esterification of ethanolamine with sulfuric acid to produce 2-aminoethyl hydrogen sulfate, an intermediate that can be further reacted. ui.ac.iddoaj.org This two-step process involves the initial formation of 2-aminoethyl ester, followed by sulfonation. ui.ac.iddoaj.org

A study by Walden in 1896 on the interconversion of (+)- and (–)-malic acids through a series of reactions with reagents like phosphorus pentachloride and silver oxide laid the groundwork for understanding nucleophilic substitution reactions. pressbooks.pub These reactions, where one nucleophile replaces another, often proceed with an inversion of configuration at the chiral center. pressbooks.pub

Table 1: Comparison of Nucleophilic Substitution Methods for Amine Synthesis

| Method | Nucleophile | Advantages | Disadvantages |

| Direct Amination | Ammonia/Amines | Simple reagents | Over-alkylation leading to mixtures of primary, secondary, tertiary amines, and quaternary salts; potential for elimination side reactions. libretexts.orgyoutube.com |

| Gabriel Synthesis | Phthalimide anion | Avoids over-alkylation, good for primary amine synthesis. libretexts.org | Requires an additional deprotection step. libretexts.org |

| From Ethanolamine | Ethanolamine/Sulfuric Acid | Utilizes readily available starting materials. ui.ac.iddoaj.org | Multi-step process. ui.ac.iddoaj.org |

Schiff Base Formation with 2-Aminoethyl-containing Sulfonamides

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. ijpsjournal.com This reaction is a versatile method for creating new carbon-nitrogen double bonds and is widely used in the synthesis of various biologically active compounds. ijpsjournal.com Sulfonamide-containing Schiff bases are of particular interest due to their diverse pharmacological properties. ijpsjournal.comtandfonline.com

The synthesis of Schiff base derivatives of 4-(2-aminoethyl)benzenesulfonamide (B156865) has been reported, where the amino group reacts with various aromatic aldehydes to form the corresponding imines. nih.gov These reactions are typically carried out in a suitable solvent like ethanol. samipubco.com The resulting Schiff bases can be further modified, for example, by reduction of the imine bond with a reducing agent like sodium borohydride (B1222165) to yield secondary amine derivatives. nih.gov

Research has shown that Schiff bases derived from 4-(2-aminoethyl)benzenesulfonamide and various aldehydes can be synthesized and characterized using techniques such as NMR spectroscopy. researchgate.net These compounds have been investigated for their potential biological activities. nih.govresearchgate.net For instance, a series of Schiff bases were prepared from 4-(2-aminoethyl)benzenesulfonamide and different aromatic aldehydes and were subsequently evaluated for their inhibitory activity against carbonic anhydrase isoforms. nih.gov

Table 2: Examples of Schiff Bases from 4-(2-aminoethyl)benzenesulfonamide

| Aldehyde Reactant | Resulting Schiff Base Structure | Reference |

| Benzaldehyde | 4-(2-((E)-benzylideneamino)ethyl)benzenesulfonamide | nih.gov |

| 2-Pyridinecarboxaldehyde | 4-(2-((E)-(pyridin-2-ylmethylene)amino)ethyl)benzenesulfonamide | researchgate.net |

| 2-Quinolinecarboxaldehyde | 4-(2-((E)-(quinolin-2-ylmethylene)amino)ethyl)benzenesulfonamide | researchgate.net |

| 5-Bromosalicylaldehyde | 4-(2-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}ethyl)benzenesulfonamide | tandfonline.com |

Formation of Thiourea (B124793) Derivatives from Bis(2-aminoethyl)amine Scaffolds

Thiourea derivatives represent another important class of compounds with a wide range of biological activities. nih.gov The synthesis of thiourea derivatives often involves the reaction of a primary or secondary amine with an isothiocyanate. nih.gov Bis(2-aminoethyl)amine, a tridentate ligand, provides a versatile scaffold for the synthesis of various thiourea derivatives. nih.govresearchgate.net

In a typical synthesis, bis(2-aminoethyl)amine is heated with a suitable isothiocyanate to yield bis-thiourea derivatives. nih.gov This reaction is generally straightforward and well-established. nih.gov The resulting thiourea compounds can be further modified. For example, they can undergo desulfurization/cyclization reactions in the presence of reagents like mercuric chloride and sodium azide (B81097) to form tetrazole derivatives. nih.govmdpi.com

Several novel derivatives of bis(2-aminoethyl)amine have been synthesized and characterized, including a series of 3-substituted-1,1-bis[2-(3-substituted-thioureido)ethyl]thioureas. nih.govresearchgate.net These compounds have been evaluated for their cytotoxic activities against various cancer cell lines. nih.govresearchgate.net The structural simplicity of these transporters, based on the tris(2-aminoethyl)amine (B1216632) scaffold with three thiourea binding units, makes them interesting for further study. tcdb.org

Table 3: Synthetic Utility of Bis(2-aminoethyl)amine in Thiourea Chemistry

| Reactant | Product Type | Key Features | Reference |

| Isothiocyanates | Bis-thiourea derivatives | Straightforward synthesis by heating. nih.gov | nih.govresearchgate.net |

| Thiourea derivatives | Tetrazole derivatives | Formed via desulfurization/cyclization. nih.govmdpi.com | nih.govmdpi.com |

Metal-Catalyzed Synthetic Routes involving Sulfamate Esters

Metal-catalyzed reactions have become indispensable tools in modern organic synthesis, offering high efficiency and selectivity for a wide range of transformations. In the context of sulfamate esters, various metal catalysts have been employed to facilitate C-N bond formation and other useful reactions.

Palladium-Catalyzed Amination of Aryl Sulfamates

Palladium-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-nitrogen bonds. nih.govacs.org While the amination of aryl halides is well-established, the use of aryl sulfamates as electrophiles in these reactions has been less explored, with nickel catalysis being more common. nih.govacs.org However, recent advancements have led to the development of efficient palladium-based catalytic systems for the amination of aryl sulfamates. nih.govacs.org

A notable example involves the use of a palladium phosphine (B1218219) complex, specifically an N-methyl-2-aminobiphenyl palladacycle supported by a specialized phosphine ligand, to catalyze the C-N coupling of aryl sulfamates with a broad range of nitrogen nucleophiles. nih.govacs.org This protocol demonstrates high functional group tolerance, allowing for the amination with anilines, primary and secondary alkyl amines, heteroaryl amines, N-heterocycles, and primary amides. nih.govacs.org The reaction is typically carried out in a mixture of polar protic solvents, which has been found to be crucial for achieving high conversions. acs.org Computational studies suggest that the oxidative addition of the aryl sulfamate to the palladium center is the rate-determining step of the catalytic cycle. nih.gov

Table 4: Scope of Palladium-Catalyzed Amination of Aryl Sulfamates

| Nitrogen Nucleophile | Product Type | Catalyst System | Reference |

| Anilines | N-Aryl anilines | Pd-palladacycle/PCyp₂ArXyl₂ ligand | nih.govacs.org |

| Primary/Secondary Alkyl Amines | N-Alkyl aryl amines | Pd-palladacycle/PCyp₂ArXyl₂ ligand | nih.govacs.org |

| N-Heterocycles | N-Aryl heterocycles | Pd-palladacycle/PCyp₂ArXyl₂ ligand | nih.govacs.org |

| Primary Amides | N-Aryl amides | Pd-palladacycle/PCyp₂ArXyl₂ ligand | nih.govacs.org |

Ruthenium(II)-Catalyzed Amination of Aliphatic C-H Bonds of Sulfamate Esters

Ruthenium catalysts have emerged as powerful tools for the direct functionalization of C-H bonds, a highly desirable transformation in organic synthesis. polyu.edu.hk Ruthenium(II)-catalyzed intramolecular amination of aliphatic C-H bonds in sulfamate esters provides a direct route to the synthesis of cyclic sulfonamides. nsf.gov This reaction typically involves the generation of a reactive ruthenium-nitrene intermediate from the sulfamate ester, which then undergoes C-H insertion.

The choice of ligand for the ruthenium catalyst is critical for achieving high efficiency and enantioselectivity. polyu.edu.hk For instance, chiral diamine ligands have been successfully employed in the ruthenium-catalyzed intramolecular amination of dioxazolones to produce chiral γ-lactams with high enantiomeric excess. polyu.edu.hk While this specific example does not directly involve sulfamate esters, the underlying principle of ruthenium-catalyzed nitrene insertion into C-H bonds is relevant. The reaction conditions, such as the solvent and temperature, also play a significant role in the outcome of the reaction. polyu.edu.hk The mechanism is believed to proceed through a concerted C-H insertion pathway. polyu.edu.hk

Intramolecular Cyclization Reactions of Sulfamate Esters

Intramolecular cyclization reactions of sulfamate esters are valuable for the construction of various heterocyclic structures. nih.govchemrxiv.org These reactions can be promoted by various reagents and catalysts. For example, the intramolecular aza-Michael cyclization of sulfamates onto α,β-unsaturated esters, thioesters, amides, and nitriles can be achieved using catalytic amounts of a suitable base. nih.govchemrxiv.orgchemrxiv.org This method is operationally simple and provides good yields and diastereoselectivity. nih.govchemrxiv.orgchemrxiv.org The sulfamate tether in these reactions is versatile, as it can be easily attached and later manipulated or removed. nih.govchemrxiv.org

Metal-free intramolecular C-H amination of sulfamate esters can also be achieved using iodine-based oxidants such as tert-butyl hypoiodite (B1233010) (t-BuOI) and N-iodosuccinimide (NIS). rsc.org Furthermore, rhodium(II) catalysts in combination with iodine(III) oxidants are effective in promoting the intramolecular C-H amination of sulfamate esters to form nih.govacs.orgnih.gov-oxathiazinane-2,2-dioxide heterocycles. nih.gov Interestingly, in some cases, sodium hypochlorite (B82951) (NaOCl) can also be used as a terminal oxidant in the presence of a rhodium catalyst for this transformation. nih.gov

Novel Synthetic Approaches and Catalyst Development for Aminoethyl Sulfamates

The synthesis of aminoethyl sulfamates and their derivatives has been an area of active research, driven by their potential applications in various fields. Traditional methods for creating sulfamates often involve the use of sulfamoyl chloride, which is an unstable and challenging reagent to handle. researchgate.net This has spurred the development of novel, more efficient, and selective synthetic strategies, including the exploration of innovative catalysts.

Recent advancements have focused on catalytic C-H amination, the use of activated sulfamoylating agents, and the development of metal-based and organocatalytic systems to facilitate the synthesis of these important compounds.

Catalytic C-H Amination for Amine Synthesis

A significant breakthrough in the synthesis of amines, which can be precursors or structurally related to aminoethyl sulfamates, is the use of catalytic intermolecular C(sp³)–H amination. A practical method has been developed utilizing a rhodium(II) catalyst for the asymmetric benzylic C(sp³)–H amination. acs.org This process involves the reaction of a substrate with the readily accessible sulfamate, pentafluorobenzyl sulfamate (PfbsNH₂), in the presence of a chiral rhodium(II) catalyst, Rh₂(S-tfptad)₄, and an oxidant, PhI(OPiv)₂. acs.org The reaction proceeds with high efficiency and enantioselectivity, even at a low catalyst loading of 0.1 mol %. acs.org This approach offers a powerful tool for creating chiral amines from C-H bonds.

Table 1: Rhodium-Catalyzed Asymmetric Benzylic C-H Amination

| Catalyst | Sulfamate Reagent | Oxidant | Solvent | Temperature | Key Feature | Reference |

|---|---|---|---|---|---|---|

| Rh₂(S-tfptad)₄ | Pentafluorobenzyl sulfamate (PfbsNH₂) | PhI(OPiv)₂ | Trifluorotoluene | -10 °C | High efficiency and enantiocontrol in asymmetric amine synthesis. | acs.org |

Activated Sulfamoylating Agents and Organocatalysis

To circumvent the issues associated with sulfamoyl chloride, researchers have developed new catalytic methods using activated aryl sulfamates as group transfer reagents. One such method employs electron-deficient aryl sulfamates in a reaction catalyzed by the simple organic base N-methylimidazole. researchgate.net This reaction proceeds under mild conditions and exhibits excellent selectivity for primary over secondary alcohols. The aryl sulfamate donors are stable, crystalline solids that can be prepared on a large scale. Mechanistic studies suggest the involvement of an HNSO₂ "aza-sulfene" intermediate in the transfer reaction. researchgate.net

Another novel approach involves the use of a chiral bifunctional guanidine (B92328) catalyst for the enantioselective aza-Michael cyclization of tethered sulfamates onto α,β-unsaturated esters, ketones, and thioesters. nih.gov This method is operationally simple, requiring only the stirring of the substrate and catalyst in methylene (B1212753) chloride at room temperature without the need for an inert atmosphere. This strategy has proven effective for a variety of primary sulfamates and sulfamides, yielding products with high enantiomeric ratios. nih.gov

Metal Sulfamates as Versatile Catalysts

While not exclusively for aminoethyl sulfamate synthesis, the development of metal sulfamates as catalysts for various organic transformations is a noteworthy advancement in the broader field. Chromic(III) sulfamate, synthesized from sulfamic acid and chromic(III) oxide, has been demonstrated as an efficient and versatile catalyst for reactions such as the synthesis of bis(indolyl)methanes and 3,4-dihydropyrimidin-2(1H)-ones. asianpubs.org The advantages of this catalyst include its ease of preparation, simple handling, and straightforward work-up procedures. asianpubs.org

Similarly, a comparison of eleven metal sulfamates for the synthesis of bis(1H-indol-3-yl)methanes identified cobalt(II) sulfamate as the most effective catalyst. asianpubs.org These findings highlight the potential of simple and inexpensive metal sulfamates as viable alternatives to more conventional and often more hazardous Lewis acid catalysts. asianpubs.org

Palladium-Catalyzed Amination of Aryl Sulfamates

Significant progress has also been made in the cross-coupling reactions of aryl sulfamates. A general palladium-based catalytic system has been developed for the amination of aryl sulfamates with a wide array of nitrogen nucleophiles, including anilines, primary and secondary alkyl amines, and N-heterocycles. acs.org The key to this system is a palladium phosphine complex, specifically an N-methyl-2-aminobiphenyl palladacycle supported by a specialized phosphine ligand. The use of a polar protic solvent mixture (tBuOH:H₂O) was found to be critical for achieving high reaction conversions. acs.org Computational studies suggest that the oxidative addition of the aryl sulfamate is the rate-determining step in this catalytic cycle. acs.org

Table 2: Summary of Novel Catalytic Approaches for Sulfamate Synthesis

| Catalytic System | Substrate/Reagent | Key Transformation | Advantages | Reference |

|---|---|---|---|---|

| N-methylimidazole | Electron-deficient aryl sulfamates and alcohols | Alcohol sulfamoylation | Mild conditions, high selectivity for 1° alcohols, uses stable reagents. | researchgate.net |

| Chiral bifunctional guanidine | Tethered sulfamates with α,β-unsaturated esters | Enantioselective aza-Michael cyclization | Operationally simple, high yields and enantiomeric ratios. | nih.gov |

| Chromic(III) sulfamate | Aldehydes/ketones and indoles | Synthesis of bis(indolyl)methanes | Easy to prepare, easy to handle, simple work-up. | asianpubs.org |

| Palladium phosphine complex | Aryl sulfamates and various amines | C-N cross-coupling (amination) | Broad scope of N-nucleophiles, high conversions. | acs.org |

Mechanistic Investigations of 2 Aminoethyl Sulfamate Reactivity

Reaction Mechanism Elucidation via Kinetic Studies

Kinetic studies are fundamental to elucidating reaction mechanisms, providing quantitative insights into reaction rates, the influence of reactant concentrations, and the energetic barriers of a transformation. mt.com By analyzing how reaction conditions affect the rate, a detailed picture of the reaction pathway can be constructed.

One notable example is the aminolysis of sulfamate (B1201201) esters, which can proceed through an elimination-addition mechanism (E1cB). Studies on the reaction of 4-nitrophenyl N-benzylsulfamate with various amines in acetonitrile (B52724) have revealed a change in the rate-determining step. nih.gov For less basic amines, the initial deprotonation of the sulfamate nitrogen to form a conjugate base is the slow, rate-determining step, termed an (E1cB)irrev mechanism. However, with more basic amines, this initial deprotonation becomes a rapid equilibrium, and the subsequent elimination of the leaving group becomes the rate-limiting step, which is characteristic of an (E1cB)rev mechanism. nih.gov This mechanistic shift is evidenced by a biphasic Brønsted plot, where the slope changes as the pKa of the amine catalyst increases.

In other systems, such as the aminoethylation of peptides using reagents that can form a reactive ethylenimine intermediate, the formation of this intermediate can decouple the rate-limiting step from the departure of the leaving group. researchgate.net For instance, in the alkylation of a cysteine thiol, the nucleophilic attack by the thiol on the ethylenimine is the rate-limiting step. researchgate.net

The following table summarizes findings on rate-determining steps in reactions involving sulfamate-like structures.

| Reaction System | Proposed Rate-Determining Step | Mechanism | Reference |

| Aminolysis of 4-nitrophenyl N-benzylsulfamate (less basic amines) | Bimolecular formation of the substrate's conjugate base | (E1cB)irrev | |

| Aminolysis of 4-nitrophenyl N-benzylsulfamate (more basic amines) | Unimolecular departure of the leaving group from the conjugate base | (E1cB)rev | |

| Alkylation of cysteine by an ethylenimine intermediate | Nucleophilic attack of the thiol on the intermediate | SN2 | researchgate.net |

Kinetic studies of the aminolysis of 4-nitrophenyl N-methylsulfamate (NPMS) and 4-nitrophenyl N-benzylsulfamate (NPBS) in acetonitrile demonstrated pseudo-first-order kinetics when the amine was in excess. nih.gov From these, second-order rate constants were derived. nih.gov The relationship between the rate constants and the basicity of the amine catalysts (Brønsted plot) provided further mechanistic detail. nih.gov

Activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), offer deeper insight into the transition state of the rate-determining step. A large negative ΔS‡ is often indicative of an associative or bimolecular transition state, where two molecules come together, resulting in a loss of entropy. Conversely, a positive or small negative ΔS‡ can suggest a dissociative or unimolecular transition state. chem-soc.si

In the study of sulfamate ester aminolysis, the observed entropy changes supported the proposed change in mechanism from a bimolecular (E1cB)irrev to a unimolecular (E1cB)rev rate-determining step as the amine basicity increased. nih.gov

The table below presents activation parameters for the fluorination of various phenyl-substituted alkenes, illustrating how substrate structure can influence the energetics of the transition state. chem-soc.si

| Alkene | Activation Enthalpy (ΔH‡) (kJ/mol) | Activation Entropy (ΔS‡) (e.u.) |

| trans-Stilbene | 72.7 | -37.9 |

| cis-Stilbene | 65.5 | -68.7 |

| 1,1-Diphenylethene | 67.2 | -54.9 |

| Styrene | 71.8 | -52.6 |

Data from fluorination reactions in acetonitrile. chem-soc.si

Electrophilic and Nucleophilic Properties of the Sulfamate Moiety

The sulfamate group (-O-SO₂-NHR) is a versatile functional group possessing both electrophilic and nucleophilic characteristics, which can be modulated by its substitution pattern.

The sulfamate moiety is a key component in a variety of electrophilic molecules. acs.orggoogle.com Research has demonstrated that α-sulfamate acetamides can act as highly stable "warheads" with tunable reactivity, offering an alternative to more reactive electrophiles like chloroacetamides. acs.orgnih.govresearchgate.netacs.org The reactivity of these sulfamate-based electrophiles can be fine-tuned by altering the substituents on the sulfamate nitrogen. researchgate.net This allows for an optimal balance between potency and selectivity when designing covalent inhibitors for biological targets. acs.org

For example, in glutathione (B108866) (GSH) consumption assays, different N-substituted sulfamate acetamides exhibited a range of stabilities and reactivities. researchgate.netresearchgate.net This tunability is crucial for applications in chemical biology, such as in covalent ligand-directed release (CoLDR) chemistry, where the sulfamate group can act as a self-immolative linker that releases a payload upon reaction with a biological nucleophile like a cysteine residue. acs.orgnih.gov

The following table shows the half-lives of various sulfo-based model electrophiles in a glutathione (GSH) consumption assay, highlighting the tunable reactivity of sulfamates compared to other electrophiles.

| Compound | Electrophile Type | Half-life (t½) in min | Reference |

| 1a | Chloroacetamide | ~50 | researchgate.net |

| 1b | Sulfonate (Mesyl) | ~50 | researchgate.net |

| 1c | Sulfonate (Tosyl) | ~50 | researchgate.net |

| 1d | Sulfamate (N,N-dimethyl) | >1000 | researchgate.net |

| 1e | Sulfamate (N-methyl) | >1000 | researchgate.net |

| 1f | Sulfamate (N-H) | >1000 | researchgate.net |

| 1g | Sulfamate (N-morpholino) | >1000 | researchgate.net |

| 1h | Sulfamate (N-anilino) | ~150 | researchgate.net |

Assay conditions: 5 mM GSH, 200 μM electrophile, pH 8, 14 °C. researchgate.net

The nitrogen in a sulfamate is generally less nucleophilic than a typical amine due to the strong electron-withdrawing effect of the adjacent sulfonyl group. researchgate.net This reduced nucleophilicity is a key feature of its chemical behavior. For instance, in sulfanilamide, the amino group attached to the sulfonyl group is acidic in nature, whereas the one attached directly to the benzene (B151609) ring is basic. researchgate.net

The amino group also plays a direct role in synthetic transformations. The synthesis of sulfamates can be achieved through the reaction of an alcohol with sulfamoyl chloride (R₂NSO₂Cl), where the amino component is pre-installed on the sulfamoylating agent. sci-hub.se Alternatively, sulfamates can be formed by reacting an amine with a sulfur trioxide complex. For example, the reaction of the alpha-amino group of an alanine (B10760859) side chain with a sulfurtrioxide-trimethylamine complex yields the corresponding sulfamate. nih.gov

Catalytic Reaction Mechanisms involving Sulfamate Esters

Sulfamate esters are valuable substrates in a variety of catalytic reactions, enabling the formation of complex nitrogen-containing molecules. The mechanisms of these reactions often involve the generation of highly reactive intermediates through interaction with a metal catalyst.

One prominent example is the intramolecular C-H amination of sulfamate esters, which is a powerful method for synthesizing cyclic sulfamidates. nih.govthieme-connect.deresearchgate.net Ruthenium porphyrin complexes can catalyze the intramolecular amidation of sulfamate esters. The proposed mechanism involves the formation of a reactive imido ruthenium porphyrin intermediate, which then effects the C-H insertion. hku.hk

Similarly, dinuclear rhodium(II) catalysts are effective for these transformations, often using a hypervalent iodine reagent as the oxidant. nih.govthieme-connect.de Mechanistic studies suggest that the reaction proceeds through a rhodium-nitrene intermediate. thieme-connect.de Interestingly, changing the oxidant from a hypervalent iodine reagent to sodium hypochlorite (B82951) (NaOCl) alters the mechanism. With NaOCl, the reaction likely proceeds through the formation of an N-centered radical intermediate rather than a metallo-nitrene. nih.govthieme-connect.de

Another class of catalytic reactions involves the enantioselective cyclization of sulfamates. For instance, a chiral bifunctional guanidine (B92328) has been shown to catalyze the aza-Michael cyclization of sulfamates tethered to α,β-unsaturated esters, ketones, and thioesters, producing chiral oxathiazinanes in high yield and enantioselectivity. acs.org

The following table outlines different catalytic systems used for reactions involving sulfamate esters and their proposed reactive intermediates.

| Catalytic System | Reaction Type | Proposed Reactive Intermediate/Mechanism | Reference |

| [Ru(F₂₀-TPP)(CO)] / PhI(OAc)₂ | Intramolecular amidation | Imido ruthenium porphyrin | hku.hk |

| Rh₂(oct)₄ / PhI(OAc)₂ | Intramolecular C-H amination | Rhodium-nitrene intermediate | thieme-connect.de |

| Rh₂(oct)₄ / NaOCl | Oxidative cyclization | N-centered radical | nih.govthieme-connect.de |

| Chiral bifunctional guanidine | Enantioselective aza-Michael cyclization | Base-catalyzed conjugate addition | acs.org |

Oxidative Addition Pathways in Transition-Metal Catalysis

Oxidative addition is a critical step in many catalytic cycles where the metal center's oxidation state and coordination number increase. wikipedia.org For sulfamate-containing molecules, this process is pivotal for their participation in cross-coupling reactions. While direct studies on 2-Aminoethyl sulfamate are not extensively documented, the behavior of analogous aryl sulfamates in palladium-catalyzed amination reactions provides significant insight. In these reactions, the rate-determining step is often the oxidative addition of the aryl sulfamate C–O bond to the metal center. nih.gov This process involves the insertion of a low-valent metal, such as Pd(0), into the C(aryl)-O bond of the sulfamate, forming a Pd(II) intermediate. nih.gov

Two-electron processes, such as oxidative addition and its reverse, reductive elimination, are fundamental to catalysis by second- and third-row transition metals and are increasingly being understood for first-row metals like iron and cobalt. nih.gov The reaction typically proceeds through a concerted pathway or an SN2-type mechanism, particularly with polar substrates. wikipedia.org Given the polar nature of the C-O bond in the sulfamate group, an SN2-type pathway is plausible for this compound, should it undergo activation at the ethyl group, or more likely, if an aryl variant is considered. The presence of a vacant coordination site on the metal complex is a prerequisite for oxidative addition to occur. wikipedia.org

The general catalytic cycle for such transformations involves:

Oxidative Addition: The metal catalyst inserts into a bond of the substrate. For aryl sulfamates, this is the C-O bond. nih.gov

Ligand Exchange/Transmetalation: The incoming nucleophile (e.g., an amine) coordinates to the metal center.

Reductive Elimination: The new C-N bond is formed, releasing the product and regenerating the active catalyst. wikipedia.orgacs.org

Ligand Effects on Selectivity and Efficiency in Metal-Catalyzed Reactions

The ligands coordinated to the transition metal center play a crucial role in controlling the selectivity and efficiency of catalytic reactions. pitt.edu The steric and electronic properties of ligands can influence the reaction rate, regioselectivity, and enantioselectivity. pitt.edudiva-portal.org In the context of reactions involving sulfamate or amino groups, ligand choice is paramount.

For instance, in rhodium-catalyzed hydroaminomethylation, the use of a sterically hindered, strong π-accepting phosphoramidite (B1245037) ligand (BTPP) led to exceptional selectivity for the linear amine product over the branched isomer. acs.org The ligand's structure can create a specific steric environment around the metal, favoring one reaction pathway or substrate orientation over another. pitt.edudiva-portal.org

Computational studies, often using Density Functional Theory (DFT), have become invaluable for understanding these ligand effects. pitt.edu Such studies can elucidate the transition states of key steps, like oxidative addition or reductive elimination, revealing how ligand-substrate steric interactions determine the product outcome. pitt.edupitt.edu For a potential catalytic reaction involving this compound, the choice of ligand would be critical to direct the reaction towards a desired product, for example, by preventing unwanted side reactions at the free amino group or directing regioselectivity.

Table 1: Influence of Ligand Properties on Metal-Catalyzed Reactions

| Ligand Property | Effect on Catalysis | Example Application | Citation |

|---|---|---|---|

| Steric Bulk | Controls regioselectivity and enantioselectivity by creating a chiral pocket or sterically blocking certain reaction sites. | Chiral phosphine (B1218219) ligands (e.g., BINAP, SEGPHOS) are used in asymmetric hydroamination and coupling reactions to achieve high enantiomeric excess. | acs.orgpitt.edu |

| Electronic Nature (Donor/Acceptor) | Modifies the electron density at the metal center, affecting its reactivity in oxidative addition and reductive elimination steps. Strong π-accepting ligands can enhance catalyst activity. | The use of strong π-accepting phosphoramidite ligands (BTPP) in Rh-catalyzed reactions increases selectivity. | acs.org |

| Bite Angle | The angle between the two coordinating atoms of a bidentate ligand influences the geometry of the metal complex and can impact both activity and selectivity. | The bite angle of diphosphine ligands is a key parameter in controlling selectivity in various cross-coupling reactions. | diva-portal.org |

| Chelation | Multidentate ligands (like PNP pincers) can enhance catalyst stability and control reactivity by occupying multiple coordination sites. | Pincer ligands are used to create robust iron and cobalt catalysts capable of C-H activation. | nih.gov |

Intermolecular and Intramolecular Reaction Pathways

Beyond metal-catalyzed transformations, this compound and its analogs can undergo various rearrangements and cyclizations, driven by the inherent reactivity of their functional groups.

Investigation of 1,2-Rearrangement Processes

Rearrangement reactions can occur in molecules containing the aminoethyl moiety. A notable example is the spontaneous rearrangement of 2-aminoethyl benzoate, a structural analog of this compound, into N-(2-hydroxyethyl)benzamide. This process involves an intramolecular nucleophilic attack of the amine's lone pair on the carbonyl carbon of the ester, proceeding through a five-membered ring transition state.

A similar rearrangement has been observed under different conditions for sulfamate precursors. In an attempt to synthesize N-chloroethylnitroso sulfamido phosphonates via nitrosation in acidic media, an unexpected rearrangement occurred, yielding the corresponding sulfamate. nih.gov The proposed mechanism involves the formation of an unstable cyclic intermediate from the nitrosated sulfamide (B24259), which then rearranges with the elimination of nitrogen gas to form the more stable sulfamate structure. nih.gov This type of rearrangement highlights a potential reaction pathway for derivatives of this compound under specific synthetic conditions. These 1,2-shifts are a broad class of organic reactions where a substituent moves from one atom to an adjacent one. wiley-vch.dewikipedia.org

Cyclization Mechanisms leading to Sulfamidates

Cyclic sulfamidates are five-membered heterocyclic compounds that are isomers of this compound. They are versatile synthetic intermediates, often derived from 1,2-amino alcohols. researchgate.net The synthesis of these compounds can be achieved through several pathways, most notably via the intramolecular cyclization of a sulfamate ester. sigmaaldrich.com

One of the most effective methods involves the rhodium-catalyzed intramolecular C-H amination of a sulfamate ester. sigmaaldrich.com This reaction proceeds via a rhodium-nitrene intermediate which inserts into a C-H bond on the ethyl chain, forming the five-membered sulfamidate ring. This method is powerful for creating six-membered rings, but can also form five- or seven-membered rings depending on the substrate. sigmaaldrich.com The resulting cyclic sulfamidates are valuable chiral building blocks because they can be opened regioselectively by various nucleophiles, providing access to a wide range of functionalized amines. researchgate.netnih.govresearchgate.net

Table 2: Key Methods for the Synthesis of Cyclic Sulfamidates

| Method | Description | Catalyst/Reagent | Citation |

|---|---|---|---|

| From 1,2-Amino Alcohols | A two-step process involving reaction with thionyl chloride followed by oxidation (e.g., with RuCl₃/NaIO₄). | SOCl₂, RuCl₃/NaIO₄ | researchgate.net |

| Metal-Catalyzed C–H Amination | Intramolecular cyclization of a sulfamate ester via a metal-nitrene intermediate that inserts into a C-H bond. | Rh₂(OAc)₄, MgO, PhI(OAc)₂ | sigmaaldrich.com |

| From Diols | Direct conversion of a diol into a cyclic sulfamidate using Burgess reagent or sulfamoyl chloride. | Burgess Reagent, SO₂Cl₂ | researchgate.netsigmaaldrich.com |

Degradation Pathways of Aminoethyl Sulfamate Analogs in Chemical Environments

The stability of this compound is dependent on the chemical environment. Analogs provide insight into potential degradation routes.

The "aminoethyl" portion of the molecule shares structural similarity with diamines and ethanolamines used in industrial applications like CO₂ capture. Under thermal stress, aqueous solutions of diamines like ethylenediamine (B42938) (EDA) can degrade. The proposed primary thermal degradation route involves carbamate (B1207046) formation followed by intermolecular cyclization to produce an imidazolidinone, or nucleophilic attack by another amine to form a urea (B33335) derivative. researchgate.net

The sulfamate group itself, particularly in N-alkyl sulfamate forms, has been shown to be remarkably stable. For example, an N-methyl sulfamate derivative was stable when stored for months and showed no degradation in solution across a pH range of 3 to 12. biorxiv.org However, under specific reactive conditions, degradation can be triggered. As mentioned previously, attempts to nitrosate a 2-chloroethyl sulfamide derivative led to degradation and rearrangement to a sulfamate product, indicating that acidic, nitrosating environments can be destructive. nih.gov Similarly, the stability of related alkanolamine solvents is a known issue, with degradation occurring under both thermal and oxidizing conditions. usn.no Therefore, the degradation of this compound would likely be context-dependent, with potential pathways including cyclization or urea formation via the aminoethyl group under thermal load, while the sulfamate moiety remains relatively robust except under specific reactive chemical conditions. researchgate.netbiorxiv.org

Spectroscopic and Advanced Analytical Characterization of 2 Aminoethyl Sulfamate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the detailed structural analysis of 2-Aminoethyl sulfamate (B1201201), offering insights into its atomic arrangement and conformational dynamics.

¹H and ¹³C NMR for Structural Elucidation and Conformational Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for confirming the molecular structure of 2-Aminoethyl sulfamate. In ¹H NMR, the chemical shifts and coupling constants of the protons provide a map of the connectivity within the molecule. For instance, the protons on the carbon adjacent to the amino group and the protons on the carbon adjacent to the sulfamate group will exhibit distinct signals, the integration of which corresponds to the number of protons in each environment.

¹³C NMR complements this by providing information about the carbon skeleton. Each unique carbon atom in the this compound molecule will produce a distinct signal, confirming the presence of the two-carbon ethyl chain.

Conformational analysis, often aided by temperature-dependent NMR studies, reveals the rotational dynamics around the C-C and C-N bonds. beilstein-journals.org The presence of rotamers (conformational isomers) can be identified by the appearance of separate sets of signals at lower temperatures, which may coalesce into a single averaged signal at higher temperatures as the rate of rotation increases. beilstein-journals.orgcopernicus.org This allows for the determination of the energy barriers to rotation and the preferred conformations of the molecule in solution. beilstein-journals.orgcopernicus.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H₂N-CH ₂- | ~2.8 - 3.0 | Triplet | ~6-7 |

| -CH ₂-OSO₃H | ~3.9 - 4.1 | Triplet | ~6-7 |

| H ₂N- | Variable (broad) | Singlet | - |

Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| H₂N-C H₂- | ~40 - 45 |

| -C H₂-OSO₃H | ~60 - 65 |

Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

Solid-State Magic Angle Spinning NMR (MAS NMR) for Surface Interactions

When this compound is used to modify surfaces, solid-state Magic Angle Spinning (MAS) NMR becomes an invaluable tool for characterizing the interactions at the interface. scielo.brresearchgate.net Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, solid-state NMR provides information about the spatial orientation and dynamics of molecules in a solid or on a surface. nih.gov

By spinning the sample at a "magic angle" of approximately 54.7 degrees relative to the external magnetic field, line broadening due to dipolar coupling and chemical shift anisotropy is significantly reduced, allowing for the acquisition of high-resolution spectra from solid samples. nih.govjeol.com In the context of this compound, ¹³C and ¹⁵N MAS NMR can confirm the covalent attachment of the molecule to a surface and provide details about the local chemical environment of the atoms involved in the bonding. nih.gov For example, a change in the chemical shift of the carbon atom bonded to the sulfamate group upon surface modification would indicate a direct interaction with the surface. scielo.brblogspot.com

Advanced NMR Techniques for Anion Binding and Conformational Preferences

Advanced NMR techniques, such as two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) and titration studies, are employed to investigate the non-covalent interactions of this compound, particularly its ability to bind anions. nih.govrsc.org These studies are crucial for understanding its role in applications such as anion recognition and transport. nih.govosti.gov

NMR titration involves monitoring the changes in the ¹H NMR spectrum of this compound upon the incremental addition of an anion. beilstein-journals.orgmdpi.com The chemical shift changes of the N-H protons of the amino and sulfamate groups can provide quantitative information about the binding affinity and stoichiometry of the complex formed. beilstein-journals.orgresearchgate.net The observation of downfield shifts in the N-H proton signals is indicative of hydrogen bond formation with the anion. beilstein-journals.org

Furthermore, advanced techniques can elucidate the specific conformational preferences adopted by this compound upon anion binding. nih.govnih.gov For instance, Nuclear Overhauser Effect (NOE) experiments can provide information about through-space proximity of protons, helping to define the three-dimensional structure of the anion-receptor complex. nih.gov These experimental findings are often complemented by computational modeling to gain a more complete picture of the binding event. nih.govresearchgate.net

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in this compound and for analyzing its interactions with surfaces.

Identification of Functional Groups and Bond Vibrations

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational modes of its constituent functional groups. spectralysbiotech.com These vibrations, which include stretching and bending, occur at specific frequencies, providing a molecular fingerprint of the compound. vscht.czmsu.eduacs.org

Key vibrational bands for this compound include:

The presence and positions of these bands in the IR spectrum provide definitive evidence for the structure of this compound. acs.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amine) | Stretching | 3300-3500 | Medium |

| C-H (Alkane) | Stretching | 2850-3000 | Medium |

| S=O (Sulfamate) | Asymmetric Stretching | 1300-1420 | Strong |

| S=O (Sulfamate) | Symmetric Stretching | 1150-1210 | Strong |

| S-O (Sulfamate) | Stretching | 1000-1100 | Strong |

| N-H (Amine) | Bending | 1550-1650 | Medium-Strong |

Attenuated Total Reflectance (ATR-FTIR) for Surface Modification Analysis

Attenuated Total Reflectance (ATR-FTIR) is a specialized FTIR technique that is particularly well-suited for analyzing the surfaces of materials. scielo.brscielo.br It allows for the characterization of thin layers of material on a substrate without extensive sample preparation. scielo.brscirp.org

When this compound is used to modify a surface, ATR-FTIR can be employed to confirm its presence and to study the nature of its interaction with the substrate. researchgate.netacs.org The ATR-FTIR spectrum of the modified surface will show the characteristic absorption bands of this compound, as outlined in the previous section. scielo.br Shifts in the positions of these bands, particularly those of the sulfamate group, can indicate the formation of new chemical bonds between the this compound and the surface. scielo.br For example, the successful grafting of this compound onto a surface can be confirmed by the appearance of the N-H bending vibration band (around 1540 cm⁻¹) in the ATR-FTIR spectrum of the modified material. acs.org This technique is highly sensitive to surface species and provides valuable information on the success and nature of the surface functionalization. scielo.brscielo.br

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for molecular formula confirmation and purity assessment of this compound.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for unequivocally determining the elemental composition of a molecule. iucr.orgnih.gov The molecular formula for this compound is C₂H₈N₂O₃S. ncats.io By calculating the exact theoretical mass from this formula and comparing it to the experimentally measured mass from HRMS, the molecular formula can be confidently confirmed.

The theoretical exact mass of a compound is calculated using the masses of its most abundant isotopes. High-resolution mass spectrometers can provide data accurate to four or more decimal places, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions. acs.org For sulfated compounds, HRMS is crucial for identifying the molecular ion and confirming the presence of sulfur through the characteristic isotopic pattern. nih.gov

Table 1: Theoretical Isotopic Mass Calculation for this compound (C₂H₈N₂O₃S)

| Atom | Quantity | Exact Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 2 | 12.000000 | 24.000000 |

| Hydrogen (¹H) | 8 | 1.007825 | 8.062600 |

| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |

| Oxygen (¹⁶O) | 3 | 15.994915 | 47.984745 |

| Sulfur (³²S) | 1 | 31.972071 | 31.972071 |

| Total (Monoisotopic Mass) | | | 140.025564 |

This table presents the theoretical monoisotopic mass calculated from the constituent elements of this compound.

An experimental HRMS measurement yielding a mass value extremely close to 140.0256 Da would serve as strong evidence for the confirmation of the molecular formula C₂H₈N₂O₃S.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a key technique for assessing the purity of a compound and for identifying and quantifying any impurities or byproducts. aablocks.comshimadzu.com In the context of this compound, LC separates the target compound from any unreacted starting materials or side-products, which are then detected and identified by the mass spectrometer.

The synthesis of related compounds like 2-aminoethylsulfonic acid (taurine) from ethanolamine (B43304) can result in byproducts such as ethyleneimine, especially under certain pH and temperature conditions. ui.ac.id Similarly, syntheses involving 2-aminoethyl hydrogen sulfate (B86663) can yield undesirable byproducts that require careful control and subsequent removal. googleapis.com An LC-MS method would be developed to separate this compound from such potential impurities. The method would typically involve a column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a reversed-phase C18 column with an aqueous mobile phase. shimadzu.comshodex.com

The mass spectrometer can be operated in scan mode to detect all ions within a certain mass range or in selected ion monitoring (SIM) mode to look for specific, anticipated byproducts. The high sensitivity of LC-MS allows for the detection of trace-level impurities, making it an essential tool for quality control. aablocks.com

X-ray Diffraction (XRD) Analysis

X-ray diffraction (XRD) is a primary technique for investigating the solid-state structure of crystalline materials. researchgate.netmdpi.com It provides information on the atomic arrangement, crystal structure, and degree of crystallinity.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystal structure data for this compound is not prominently available in the reviewed literature, the technique would involve irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is used to determine the unit cell dimensions (lattice parameters a, b, c, α, β, and γ) and the space group. researchgate.netcambridge.org

For comparison, studies on related aminoethyl derivatives have revealed detailed structural information. For instance, the crystal structure of 2-[1-(2-aminoethyl)-2-imidazolidinylidene]-2-nitroacetonitrile was determined to be in the P2₁/n space group with specific lattice parameters. iucr.org Similarly, various copper complexes with aminoethyl-containing ligands have been characterized, revealing their coordination geometries and crystal packing. iucr.orgresearchgate.netacs.org A similar analysis of this compound would provide unequivocal proof of its structure in the solid state.

Table 2: Example of Crystal Structure Data Determined by XRD for a Related Compound

| Parameter | Value (for C₁₄H₁₃ClN₄O₃S) cambridge.org |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P222₁ |

| a (Å) | 20.876 (2) |

| b (Å) | 12.111 (1) |

| c (Å) | 6.288 (9) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

This table shows representative crystal lattice parameters for a different compound, (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate, illustrating the type of data obtained from XRD analysis. cambridge.org

When this compound or its close derivatives are used to modify other materials, XRD is an excellent tool for analyzing changes in the material's crystallinity. A pertinent example is the chemical functionalization of cellulose (B213188) nanofibrils (CNFs) using 2-aminoethyl hydrogen sulfate, a closely related compound. acs.orgresearchgate.net

In a study, the XRD patterns of unmodified CNFs were compared to those of CNFs modified with 2-aminoethyl hydrogen sulfate. The analysis demonstrated a decrease in the crystallinity index from 80.8% for the original material to 71.8% for the functionalized product. acs.orgresearchgate.net This reduction in crystallinity indicates that the chemical modification process has disrupted the highly ordered crystalline structure of the cellulose. Such analysis is crucial for understanding how the modification affects the physical and mechanical properties of the host material.

Table 3: XRD Crystallinity Index Changes in Cellulose Nanofibrils upon Modification

| Sample | Crystallinity Index (%) | Data Source |

|---|---|---|

| Unmodified Cellulose Nanofibrils | 80.8 | acs.orgresearchgate.net |

This table quantifies the change in crystallinity as measured by X-ray diffraction when cellulose is modified with a compound structurally similar to this compound.

Elemental Analysis (CHN, S) for Stoichiometric Confirmation

Elemental analysis provides the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This technique is fundamental for confirming the empirical formula of a compound, which, when combined with the molecular weight from mass spectrometry, confirms the molecular formula. researchgate.net

The theoretical elemental composition of this compound (C₂H₈N₂O₃S) can be calculated from its molecular formula and the atomic weights of its constituent elements. An experimental CHNS analysis of a pure sample should yield percentages that are in close agreement with these theoretical values, typically within ±0.4%.

In studies involving the functionalization of materials, elemental analysis is used to confirm the success of the modification and to calculate the degree of substitution. For example, in the modification of cellulose nanofibrils with 2-aminoethyl hydrogen sulfate, elemental analysis revealed a nitrogen content of 0.45% in the final product, confirming the incorporation of the amine-containing group onto the cellulose backbone. acs.orgresearchgate.net

Table 4: Theoretical Elemental Composition of this compound (C₂H₈N₂O₃S)

| Element | Symbol | Atomic Weight ( g/mol ) | Quantity | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 2 | 24.022 | 17.14 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 5.75 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 19.99 |

| Oxygen | O | 15.999 | 3 | 47.997 | 34.24 |

| Sulfur | S | 32.06 | 1 | 32.06 | 22.88 |

| Total | | | | 140.157 | 100.00 |

This table presents the theoretical weight percentages of each element in this compound, which would be confirmed experimentally via CHNS elemental analysis.

The thermal properties and surface characteristics of this compound and materials functionalized with it are critical for understanding their behavior and potential applications. Techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM) provide invaluable insights into these aspects.

Thermogravimetric Analysis for Thermal Stability

Thermogravimetric Analysis (TGA) is a technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. For this compound and its derivatives, TGA reveals the temperatures at which decomposition and other thermal events occur.

When used to functionalize cellulose nanofibrils (CNFs), 2-Aminoethyl hydrogen sulfate was observed to slightly reduce the thermal stability of the resulting material. acs.orgresearchgate.net TGA showed that the onset temperature of decomposition for the modified CNFs decreased to 227.5 °C from 229.4 °C for the unmodified CNFs. acs.orgresearchgate.net This indicates that the introduction of the aminoethyl sulfamate group can alter the thermal degradation pathway of the cellulose polymer. researchgate.net In general, the thermal decomposition of nitrogen-containing derivatives can be complex, sometimes showing multi-step degradation processes. researchgate.net

The thermal decomposition of metal amidosulfonates, which share the sulfamate functional group, also provides relevant insights. For instance, the decomposition of zinc amidosulfonate shows that after dehydration, the anhydrous compound is stable up to around 295-322 °C, after which the ligand decomposes, eventually forming zinc sulfate as an intermediate. redalyc.org Similarly, copper(II) amidosulfonate decomposes to form copper sulfate as an intermediate after the initial loss of water. redalyc.org These studies highlight that the thermal stability is influenced by the metallic cation and the surrounding atmosphere (air or nitrogen). redalyc.org

Table 1: TGA Data for Cellulose Nanofibrils Modified with 2-Aminoethyl Hydrogen Sulfate

| Sample | Onset Decomposition Temperature (°C) |

| Unmodified CNFs | 229.4 |

| CNFs modified with 2-Aminoethyl hydrogen sulfate | 227.5 |

Differential Scanning Calorimetry for Thermal Transitions

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. qualitest.aetorontech.com This technique is used to identify thermal transitions such as melting, crystallization, and glass transitions. qualitest.aetorontech.com

For non-stoichiometric protic ionic liquids based on 2-Aminoethyl hydrogen sulfate and triflic acid, DSC is a key technique for determining the glass transition temperature (Tg). aip.org The addition of acid was found to lower the glass transition temperature, a critical parameter for understanding the physical state and behavior of these materials at different temperatures. aip.org DSC thermograms can reveal endothermic and exothermic events, such as a small endothermic inflation at 308.10°C and an exothermic reaction at 449.32°C observed in one study, corresponding to fusion and decomposition, respectively. science.gov

Table 2: DSC Findings for Materials Involving this compound

| Material System | Observed Thermal Transition | Significance |

| Cellulose Nanofibrils modified with 2-Aminoethyl hydrogen sulfate | Similar thermal profile to unmodified CNFs, slightly higher thermal stability. | Modification does not drastically alter the bulk thermal transitions. |

| Protic Ionic Liquids with 2-Aminoethyl hydrogen sulfate | Lowering of glass transition temperature with increasing acid content. | Demonstrates tunability of physical properties through composition. |

Advanced Microscopy for Morphological and Surface Characterization

Advanced microscopy techniques are essential for visualizing the morphology and surface features of materials at the micro and nanoscale.

Atomic Force Microscopy (AFM) for Nanomaterial Morphology

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional surface profiles. wikipedia.org It is particularly useful for characterizing the surface roughness and morphology of nanomaterials without extensive sample preparation. researchgate.net

The power of AFM lies in its ability to generate high-resolution 3D images and quantify surface roughness parameters like the average roughness (Ra) and root mean square roughness (Rrms). researchgate.net This technique has been widely applied to various materials, including polymers and membranes, to understand how surface characteristics influence properties like permeability and fouling. researchgate.netmdpi.com

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Material Characterization

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful electron microscopy techniques used to obtain high-resolution images of a material's surface and internal structure, respectively. nih.gov

SEM provides detailed information about the surface morphology, and in studies involving functionalized materials, it can reveal changes in surface texture and the distribution of components. researchgate.net For instance, SEM has been used to observe the surface of modified cellulose, showing how different treatments can alter its appearance. researchgate.net When used in conjunction with Energy Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental composition of the surface. nih.gov

TEM, on the other hand, offers insights into the internal structure of materials. researchgate.net For nanomaterials, TEM can be used to visualize the size, shape, and dispersion of nanoparticles. cd-bioparticles.com In the context of materials functionalized with this compound, TEM could be employed to investigate how the functional groups are distributed within a polymer matrix or to observe the morphology of any resulting nanostructures.

Both SEM and TEM are crucial for a comprehensive characterization of materials. For example, in the study of microorganisms interacting with heavy metals, SEM was used to observe changes in cell surface morphology, while TEM revealed alterations in the internal cellular structures. nih.gov Similarly, for materials involving this compound, these techniques would provide a complete picture of the material's morphology from the surface down to the nanoscale internal structure.

Theoretical and Computational Studies on 2 Aminoethyl Sulfamate

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for elucidating the fundamental properties of molecules from first principles.

Calculation of Molecular Orbitals (HOMO, LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap suggests the opposite. There are currently no available published data detailing the HOMO-LUMO energies or the energy gap for 2-Aminoethyl sulfamate (B1201201).

Prediction of Spectroscopic Signatures (e.g., VCD spectra)

Computational methods can predict various spectroscopic signatures, such as Vibrational Circular Dichroism (VCD) spectra. VCD spectroscopy is used to determine the absolute configuration of chiral molecules in solution. By computationally simulating the VCD spectrum of a molecule like 2-Aminoethyl sulfamate (if it were in a chiral conformation or environment) and comparing it to an experimental spectrum, its three-dimensional structure could be confirmed. No predicted or experimental VCD spectra for this compound were found in the available literature.

Modeling of Transition States and Activation Energies for Reaction Pathways

Theoretical calculations are invaluable for mapping out chemical reaction pathways. Scientists can model the high-energy transition states that molecules pass through as they transform from reactants to products. Calculating the activation energy—the energy required to reach the transition state—helps in understanding reaction rates and mechanisms. For this compound, this could be applied to its synthesis or degradation pathways. However, no such modeling studies or data on its reaction pathways are presently published.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the physical movements and interactions of atoms and molecules over time.

Simulation of Molecular Interactions and Adsorption Behavior

MD simulations can model how a molecule like this compound would interact with other molecules, such as solvents or biological macromolecules, or how it might adsorb onto a surface. These simulations offer a dynamic picture of intermolecular forces and conformational changes. This information is critical for understanding a compound's behavior in various environments. A search of scientific databases yielded no studies on the molecular dynamics or interaction simulations specifically involving this compound.

Conformational Analysis and Dynamic Behavior

Computational methods, particularly molecular mechanics, are instrumental in analyzing the conformational landscape of flexible molecules like this compound. nih.gov Conformational analysis helps in understanding the molecule's preferred shapes and the energy barriers between different conformations. This is crucial as the biological activity of a molecule is often linked to a specific three-dimensional arrangement of its atoms. nih.gov

Proteins, which are often the targets of biologically active molecules, are not static entities but exist as an ensemble of conformations in dynamic equilibrium. nih.govelifesciences.org The study of this conformational heterogeneity is key to understanding their function. nih.govelifesciences.org Computational techniques such as molecular dynamics (MD) simulations can model the dynamic behavior of molecules like this compound, providing insights into how they might interact with biological targets over time. nih.govelifesciences.org These simulations generate trajectories that reveal the molecule's flexibility and the transitions between different conformational states. nih.govelifesciences.org